molecular formula C10H8ClNO B13666353 7-Chloro-3-methoxyquinoline

7-Chloro-3-methoxyquinoline

Cat. No.: B13666353
M. Wt: 193.63 g/mol
InChI Key: FQEDOJSBSBRDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-methoxyquinoline is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a chlorine atom at the 7th position and a methoxy group at the 3rd position. This compound is known for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methoxyquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . Another method is the Doebner-Miller reaction, which involves the condensation of aniline with β-ketoesters . Additionally, microwave-assisted synthesis has been explored as a green and efficient method for preparing quinoline derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being incorporated to minimize environmental impact .

Comparison with Similar Compounds

7-Chloro-3-methoxyquinoline can be compared with other similar compounds in the quinoline family:

The unique combination of the chlorine atom at the 7th position and the methoxy group at the 3rd position in this compound contributes to its distinct biological activities and chemical properties .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

7-chloro-3-methoxyquinoline

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3

InChI Key

FQEDOJSBSBRDPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=C(C=CC2=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.